molecular formula C28H46O2 B196346 1alpha-Hydroxy VD4 CAS No. 143032-85-3

1alpha-Hydroxy VD4

Cat. No. B196346
M. Wt: 414.7 g/mol
InChI Key: NEETXMRNUNEBRH-GOTXBORWSA-N
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Description

1alpha-Hydroxy VD4, also known as 1α-Hydroxy vitamin D4, is a derivative of 1alpha (OH)D . It has been found to effectively induce the differentiation of monoblastic leukaemia U937, P39/TSU and P31/FUJ cells .


Synthesis Analysis

The active form of vitamin D, ,25(OH)2D3, is derived by vitamin D3 1alpha hydroxylase, 1 (OH)ase, in renal proximal tubule cells . The 1 (OH)ase gene, which uses a novel expression cloning method derived from VDR deficient mice that have excess amounts of active vitamin D3 in the serum, has been identified .


Molecular Structure Analysis

The molecular weight of 1alpha-Hydroxy VD4 is 414.66 . Its molecular formula is C28H46O2 . The SMILES representation of its structure is C=C1 [C@@H] (O)C [C@H] (O)C/C1=C/C=C2 [C@@] (CC [C@@H]3 [C@H] (C)CC [C@H] (C)C (C)C) ( [H]) [C@]3 (C)CCC/2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1alpha-Hydroxy VD4 are as follows :

Scientific Research Applications

1. Role in Calcium and Phosphate Absorption

1alpha-Hydroxy Vitamin D4 plays a crucial role in calcium and phosphate absorption in the body. The hormonal form of Vitamin D3, 1alpha,25-dihydroxyvitamin D3, acts through a nuclear receptor to carry out these functions, which are essential for maintaining bone health and preventing diseases like rickets (DeLuca, 2004).

2. Enzymatic Activation and Regulation

The enzyme 1alpha-hydroxylase is responsible for producing the active form of vitamin D, 1,25-dihydroxyvitamin D3. Research has shown that this enzyme, largely found in the kidney, is up-regulated by parathyroid hormone (PTH), indicating a complex regulation mechanism involving nuclear orphan receptors like NR4A2 and transcription factors such as C/EBPbeta (Zierold, Nehring, & DeLuca, 2007).

3. Chemoprevention and Cancer Therapy

1alpha-Hydroxy Vitamin D4 derivatives have shown potential in chemoprevention, particularly in mammary carcinogenesis. Studies indicate that 1alpha-hydroxyvitamin D5, a vitamin D5 series compound, is less calcemic and potent in inhibiting the development of preneoplastic lesions in mammary glands, making it a promising candidate for cancer prevention studies (Mehta et al., 1997; Mehta et al., 2000).

4. Implications in Bone Health and Metabolic Diseases

The vitamin D endocrine system, involving 1alpha,25-dihydroxyvitamin D3, has significant contributions to bone health. Research suggests a need for reevaluation of nutritional guidelines for vitamin D3 intake, considering its role in over 36 VDR target organs, which could have implications for managing various bone and metabolic diseases (Norman, 2008).

5. Understanding Vitamin D Regulation and Deficiency

Research on 1alpha-hydroxylase gene mutations helps in understanding vitamin D regulation in both normal and pathological states. Such studies provide insights into disorders like vitamin D-dependent rickets type I, further illuminating the mechanisms of vitamin D regulation (Kitanaka et al., 2001).

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEETXMRNUNEBRH-GOTXBORWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432714
Record name 1alpha-Hydroxy VD4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1alpha-Hydroxy VD4

CAS RN

143032-85-3
Record name (5Z,7E)-9,10-Secoergosta-5,7,10(19)-triene-1alpha,3beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143032853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1alpha-Hydroxy VD4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z,7E)-9,10-SECOERGOSTA-5,7,10(19)-TRIENE-1.ALPHA.,3.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OXD32U2AB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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